N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3S2 and its molecular weight is 444.57. The purity is usually 95%.
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Scientific Research Applications
Alternative Products in Cyclocondensation Reactions
Subheading : Cyclocondensation Reactions and DerivativesIn a study by Krauze et al. (2007), alternative products to the desired N-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-8-carboxamide were obtained through a one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone. This process led to the synthesis of compounds like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, showcasing the versatility of similar chemical frameworks in generating a range of derivatives with potential applications in various domains of scientific research (Krauze, Vilums, Sīle, & Duburs, 2007).
Synthesis of Novel Benzodifuranyl Derivatives
Subheading : Anti-Inflammatory and Analgesic PropertiesAbu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research highlights the therapeutic potential of structurally related compounds in addressing inflammation and pain, providing a basis for further exploration of similar chemical entities for medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Thiazole-Aminopiperidine Hybrid Analogues
Subheading : Mycobacterium tuberculosis InhibitionA series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, were synthesized and evaluated for their inhibitory effect on Mycobacterium tuberculosis. Among these compounds, a particular derivative showed promising activity, highlighting the potential of structurally related compounds in tuberculosis treatment (Jeankumar et al., 2013).
Synthesis of Pyridine Derivatives with Antimicrobial Properties
Subheading : Antimicrobial Activity of Pyridine DerivativesPatel and Agravat (2009) synthesized a series of pyridine derivatives with considerable antibacterial activity. These findings demonstrate the potential application of structurally similar compounds in combating microbial infections, further emphasizing the relevance of such chemical structures in the field of antimicrobial research (Patel & Agravat, 2009).
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-15-7-5-10-18-19(15)23-21(29-18)25(14-17-9-3-4-11-22-17)20(26)16-8-6-12-24(13-16)30(2,27)28/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXILEYBGYIHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.